molecular formula C10H11BrMgO2 B3416629 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide CAS No. 871725-95-0

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Cat. No. B3416629
CAS RN: 871725-95-0
M. Wt: 267.40 g/mol
InChI Key: JAIMYLSCGNDWDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,3-Dioxan-2-yl)phenylmagnesium bromide” is a Grignard reagent . It is also known as “1,3-Dioxane - 2-ethyl- magnesium complex” or "[2- (1,3-Dioxan-2-yl)ethyl]magnesium bromide" . The empirical formula is C6H11BrMgO2 .


Synthesis Analysis

This compound can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Furthermore, it plays a key role in the synthesis of febrifugine-based antimalarial drugs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Br[Mg]CCC1OCCCO1 . The molecular weight is 219.36 .


Chemical Reactions Analysis

As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .


Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.951 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Preparation of Enamides

This compound can be used in a Grignard addition-acylation method for the preparation of enamides . Enamides are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals.

Synthesis of Trisubstituted Allenes

It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are a class of organic compounds that have been used in the synthesis of pharmaceuticals and natural products.

Synthesis of Febrifugine Based Antimalarial Drugs

Another significant application of this compound is in one of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs . Febrifugine is a quinazolinone alkaloid with potent antimalarial activity.

Preparation of Schiff Bases

The compound can be used in the condensation reaction of 2-(1,3-dioxan-2-yl)aniline and salicylaldehyde to prepare Schiff bases . Schiff bases are versatile compounds with a wide range of applications in medicinal chemistry.

Synthesis of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol

The compound is used in the synthesis of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol . This compound has been studied for its potential applications in various fields.

Research Use Only

The compound is also marked as "Research Use Only" , indicating its use in various research applications that are not specified but could include chemical synthesis, process optimization, and product development.

Mechanism of Action

The mechanism of action of Grignard reagents, such as this compound, involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of an aldehyde or ketone . This results in the formation of a new carbon-carbon bond.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It is recommended to handle it with care, using appropriate personal protective equipment .

Future Directions

The future directions of this compound could involve its use in the synthesis of new compounds, given its role in the Grignard addition-acylation method and the preparation of trisubstituted allenes . It could also play a significant role in the development of new antimalarial drugs .

properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIMYLSCGNDWDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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